Derrone

Overview

Description

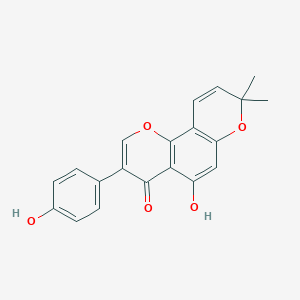

Derrone is a prenylated isoflavone (C20H16O5) primarily isolated from Cudrania tricuspidata, a plant used in traditional Asian medicine for treating infections, inflammation, and metabolic disorders . Structurally, it features a 3-phenylchromen-4-one backbone with a prenyl group at C-8, distinguishing it from other isoflavonoids . This compound exhibits diverse pharmacological activities:

- Antiplatelet Effects: Inhibits collagen-induced platelet aggregation (IC50 = 27.8 μM) by suppressing intracellular Ca²⁺ mobilization, thromboxane A2 (TXA2) generation, and fibrinogen binding to αIIb/β3 integrin .

- Antifibrotic Activity: Competitively inhibits TGF-β type I receptor (ALK5) with stronger binding affinity than ATP (ΔG = -7.11 kcal/mol vs. ATP’s -10.61 kcal/mol), blocking Smad2/3 phosphorylation and nuclear translocation .

- Anticancer Properties: Acts as an Aurora kinase inhibitor (IC50 = 6 μM for Aurora B; 22.3 μM for Aurora A), inducing autophagic cell death in A549 lung cancer cells via ROS/ERK pathway activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Derrone can be extracted from natural sources such as Erythrina orientalis and Cudrania tricuspidata. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography. The process ensures the isolation of this compound in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Derrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Antiplatelet Activity

Derrone has been studied for its potential antiplatelet effects. A study demonstrated that this compound significantly inhibited human platelet aggregation and thrombin-induced clot formation. The mechanisms involved include:

- Inhibition of Glycoprotein IIb/IIIa Affinity : this compound downregulated the affinity of glycoprotein IIb/IIIa, which plays a crucial role in platelet aggregation.

- Regulation of Calcium Levels : It decreased intracellular calcium levels, essential for platelet activation.

- Phosphorylation Modulation : this compound influenced the phosphorylation of key proteins such as VASP and p38 MAPK, which are involved in platelet function .

Anti-Fibrotic Effects

Recent research has highlighted this compound's anti-fibrotic properties, particularly in lung fibrosis models. Key findings include:

- Reduction of Fibrotic Markers : In a study involving bleomycin-induced lung fibrosis in mice, this compound administration led to decreased expression of fibrotic markers such as TGF-β1 and collagen .

- Histopathological Improvement : Histological analysis showed significant reduction in alveolar congestion and wall thickness in this compound-treated mice compared to controls .

- Molecular Docking Studies : Molecular docking suggested that this compound binds effectively to the TGF-β receptor type 1 kinase domain, indicating its potential as a therapeutic agent against fibrosis .

Induction of Autophagic Cell Death

This compound has also been investigated for its role in inducing autophagic cell death in cancer cells. In A549 lung cancer cells:

- Reactive Oxygen Species (ROS) Generation : this compound treatment resulted in increased ROS levels, which are known to trigger autophagy.

- ERK Pathway Activation : Sustained phosphorylation of ERK was observed following this compound treatment, contributing to its cytotoxic effects on cancer cells .

Summary of Key Findings on this compound Applications

Case Studies

-

Case Study on Antiplatelet Effects

- Objective : To evaluate the efficacy of this compound in inhibiting platelet aggregation.

- Methodology : In vitro assays using human platelets exposed to various agonists.

- Results : Significant inhibition observed without cytotoxicity; potential implications for cardiovascular disease prevention.

-

Case Study on Anti-Fibrotic Properties

- Objective : To assess the impact of this compound on lung fibrosis.

- Methodology : Bleomycin-induced fibrosis model in mice with intranasal administration of this compound.

- Results : Marked reduction in collagen deposition and fibrotic gene expression; suggests therapeutic potential for pulmonary fibrosis.

Mechanism of Action

Derrone exerts its effects through multiple mechanisms:

Induction of Autophagy: this compound induces autophagic cell death by increasing intracellular reactive oxygen species and sustained phosphorylation of extracellular signal-regulated kinase.

Inhibition of Aurora Kinases: this compound inhibits the activity of Aurora kinases, which are crucial for cell division.

Targeting TGF-β Receptor: this compound targets the transforming growth factor-beta receptor type 1 kinase, inhibiting its signaling pathway and reducing fibrosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prenylated Isoflavones

Table 1: Structural and Functional Comparison of Key Prenylated Isoflavones

Key Differences :

- Prenyl Position : this compound’s C-8 prenylation enhances its antifibrotic and kinase inhibitory activities compared to C-6-prenylated alpinumisoflavone .

- Enzyme Inhibition : Mucusisoflavone B exhibits superior PTP1B inhibition (IC50 = 2.5 μM) over this compound (IC50 = 12.6 μM), likely due to additional hydroxyl groups enhancing target binding .

Antiplatelet Compounds from C. tricuspidata

Table 2: Antiplatelet Mechanisms of this compound vs. Related Flavonoids

Mechanistic Insights :

- This compound uniquely modulates both cAMP and cGMP, enhancing its antiplatelet efficacy compared to cudraxanthone L and euchrestaflavanone A, which only elevate cAMP .

- All three compounds inhibit TXA2, but this compound’s dual cyclic nucleotide activation contributes to stronger suppression of αIIb/β3 integrin activation .

Comparison with Kinase Inhibitors

Aurora Kinase Inhibitors

Table 3: Aurora Kinase Inhibition Profiles

Unique Features of this compound :

- Unlike synthetic inhibitors (e.g., VX680), this compound induces autophagic cell death via ROS/ERK pathways rather than apoptosis .

- Its selectivity for Aurora B over Aurora A (IC50 ratio = 1:3.7) contrasts with non-selective inhibitors like Aurora Kinase Inhibitor-2 .

TGF-β1 Receptor (ALK5) Inhibitors

Molecular Docking Analysis :

- This compound binds ALK5’s ATP pocket with higher affinity (ΔG = -7.11 kcal/mol) than ATP (ΔG = -10.61 kcal/mol), forming hydrogen bonds with SER280 (2.827 Å) and SER288 (1.841 Å) .

- Compared to SB-431542 (a known ALK5 inhibitor), this compound reduces collagen deposition in bleomycin-induced pulmonary fibrosis by 60% at 10 mg/kg, demonstrating superior in vivo efficacy .

Biological Activity

Derrone, a natural isoflavonoid derived from the fruit of Erythrina orientalis, has garnered attention for its diverse biological activities, particularly in the realms of anti-fibrotic, anti-inflammatory, and anticancer effects. This article synthesizes recent research findings, highlighting this compound's mechanisms of action, its effects on various cell types, and its potential therapeutic applications.

1. Anti-Fibrotic Activity

Recent studies have demonstrated that this compound exhibits significant anti-fibrotic properties, particularly in lung fibroblast cells and in vivo models of pulmonary fibrosis.

- Inhibition of TGF-β1 Pathway : this compound has been shown to downregulate the expression of myofibroblast markers induced by TGF-β1 in MRC-5 lung fibroblast cells. It also inhibits the phosphorylation and nuclear translocation of Smad2/3, critical mediators in the TGF-β signaling pathway .

- Reduction of Collagen Deposition : In a bleomycin-induced lung fibrosis model, this compound significantly decreased collagen deposition and the expression of fibrotic markers such as fibronectin and elastin .

1.2 Case Study

In a controlled experiment involving bleomycin-challenged mice:

- This compound Treatment : Mice received 500 μg/kg of this compound intranasally every three days.

- Findings : The treatment resulted in a marked reduction in TGF-β1 levels and collagen content in lung tissues (p < 0.001) compared to untreated controls .

2. Antiplatelet Activity

This compound has been identified as a potent inhibitor of platelet aggregation, which is crucial for preventing thrombotic events.

- Calcium Mobilization Inhibition : this compound reduces collagen-induced calcium mobilization in platelets, leading to decreased aggregation .

- Inhibition of Thromboxane A2 Generation : It suppresses TXA2 production, a key mediator in platelet activation, by inhibiting associated signaling pathways including cPLA2 and p38 MAPK .

2.2 Research Findings

A study reported that:

- This compound Concentration : At concentrations ranging from 15 to 60 μM, this compound significantly inhibited collagen-stimulated serotonin secretion from platelets.

- Phosphorylation Effects : It also inhibited ERK2 phosphorylation, further contributing to its antiplatelet effects .

3. Anticancer Properties

This compound shows promise as an anticancer agent, particularly against non-small cell lung cancer (NSCLC) cells.

3.1 Induction of Cell Death

Research indicates that this compound induces both autophagic and apoptotic cell death pathways in A549 NSCLC cells:

- Mechanisms : The compound increases reactive oxygen species (ROS) levels, which are pivotal in triggering cell death pathways .

3.2 In Vitro Studies

In vitro assays have shown that:

- Growth Inhibition : this compound significantly inhibits the growth of A549 cells with IC50 values indicating potent cytotoxicity .

4. Aurora Kinase Inhibition

This compound has been characterized as an inhibitor of Aurora kinases, which are essential for mitotic regulation.

4.1 Implications for Cancer Therapy

In vitro studies show that this compound disrupts mitotic spindle formation by inhibiting Aurora kinase activity:

5. Summary Table of Biological Activities

Q & A

Q. Basic: What methodologies are employed to isolate Derrone from natural sources, and how is purity validated?

This compound is typically isolated from plant extracts (e.g., Cudrania tricuspidata or Ulex jussiaei) using sequential solvent extraction and chromatographic techniques. For instance, the dichloromethane fraction of C. tricuspidata undergoes column chromatography (Sephadex LH-20) and semi-preparative HPLC with acetonitrile-water gradients . Purity (>99%) is confirmed via spectroscopic methods: UV-vis spectroscopy (λmax at 266 nm), ESI-MS (m/z 337 [M+H]⁺), and ¹H/¹³C NMR analysis .

Q. Basic: What in vitro models are standard for evaluating this compound’s antiplatelet activity?

Human platelet-rich plasma (PRP) is treated with agonists like collagen (2.5 µg/mL), thrombin (0.05 U/mL), or U46619 (200 nM) to induce aggregation. This compound’s inhibitory effects are quantified via light transmission aggregometry, with dose-response curves (15–60 µM) and IC50 calculations (e.g., 27.8 µM for collagen-induced aggregation). Parallel assays measure intracellular calcium mobilization, serotonin secretion, and thromboxane A2 (TXA2) generation using fluorometric or ELISA-based methods .

Q. Advanced: How does this compound inhibit Aurora kinases, and what methodologies determine its selectivity and potency?

This compound acts as an ATP-competitive Aurora kinase inhibitor, with higher affinity for Aurora B (IC50 = 6 µM) than Aurora A (IC50 = 22.3 µM). Kinase activity is assessed via in vitro phosphorylation assays using recombinant kinases and substrates like histone H3. Selectivity is validated through cell cycle analysis (flow cytometry), where this compound induces G2/M arrest and polyploidy in cancer cells (e.g., MCF7, H1299). Immunofluorescence detects phospho-histone H3 (Ser10) to confirm mitotic disruption .

Q. Advanced: What molecular mechanisms drive this compound’s induction of autophagic cell death in cancer models?

In A549 lung cancer cells, this compound triggers reactive oxygen species (ROS) accumulation, activating ERK phosphorylation. This upregulates autophagy markers (LC3-II, Beclin-1) and downregulates mTOR/p70S6K signaling. Autophagic flux is quantified via GFP-LC3 puncta formation and Western blotting. ROS inhibition (e.g., N-acetylcysteine) or ERK silencing (siRNA) reverses these effects, confirming pathway specificity .

Q. Advanced: How should researchers address contradictions in this compound’s reported bioactivities, such as antifungal inactivity versus antitumor efficacy?

Discrepancies arise from model-specific variables. For example, this compound showed no antifungal activity against Cladosporium cucumerinum at tested concentrations , whereas antitumor effects are observed at higher doses (e.g., 60 µM in cancer cells) . Researchers must standardize assays (e.g., MIC vs. IC50), consider tissue permeability, and validate target engagement across models. Meta-analyses of dose-response curves and pharmacokinetic profiles are critical .

Q. Basic: What statistical approaches are recommended for analyzing this compound’s pharmacological data?

Data are analyzed using ANOVA with post-hoc tests (e.g., Tukey-Kramer) for multiple comparisons. Software like SPSS or GraphPad Prism is used to calculate p-values (<0.05 for significance). For dose-dependent studies, nonlinear regression models determine IC50/EC50 values .

Q. Advanced: How do in silico docking studies complement experimental validation of this compound’s kinase inhibition?

Molecular docking (e.g., AutoDock Vina) predicts this compound’s binding to the ATP pocket of kinases like TβRI or Aurora B. Binding affinity (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) are compared to known inhibitors (e.g., ATP). Experimental validation includes surface plasmon resonance (SPR) for kinetic parameters (Kd, Kon/Koff) and competitive kinase activity assays .

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPWSSGRVZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.